molecular formula C8H5BrClF3O B1530403 4-Chloro-2-(trifluoromethoxy)benzyl bromide CAS No. 1261606-06-7

4-Chloro-2-(trifluoromethoxy)benzyl bromide

Cat. No.: B1530403
CAS No.: 1261606-06-7
M. Wt: 289.47 g/mol
InChI Key: MJFOCXUYPQIXDL-UHFFFAOYSA-N
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Description

Chemical Name: 4-Chloro-2-(trifluoromethoxy)benzyl bromide (synonyms: 3-Chloro-4-(trifluoromethoxy)benzyl bromide, 4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene) CAS Number: 261763-18-2 Molecular Formula: C₈H₅BrClF₃O Molecular Weight: 290.48 g/mol Applications: Primarily used as an intermediate in medicinal chemistry, particularly in synthesizing benzamide derivatives (e.g., antitubercular agents) . The chloro and trifluoromethoxy substituents enhance electrophilicity, facilitating nucleophilic substitution reactions. Safety: Classified as hazardous (H314), requiring strict handling protocols due to its corrosive nature .

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFOCXUYPQIXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Chloro-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties in drug discovery and development.

  • Industry: The compound finds applications in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-Chloro-2-(trifluoromethoxy)benzyl bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity, leading to specific biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzyl Bromides

2.1. 4-(Trifluoromethoxy)benzyl Bromide**
  • CAS Number : 50824-05-0
  • Molecular Formula : C₈H₆BrF₃O
  • Molecular Weight : 255.03 g/mol
  • Key Differences : Lacks the chloro substituent at the 2-position.
  • Reactivity : Exhibits high reactivity in alkylation reactions, achieving yields up to 95% in antituberculosis drug synthesis (e.g., pretomanid derivatives) .
  • Applications : Widely used in O-alkylation of imidazoles and nitroimidazooxazoles .
  • Safety : Similar hazards (H314) due to benzyl bromide’s electrophilic nature .
2.2. 4-(Trifluoromethyl)benzyl Bromide**
  • CAS Number : 402-49-3
  • Molecular Formula : C₈H₆BrF₃
  • Molecular Weight : 239.03 g/mol
  • Key Differences : Replaces trifluoromethoxy with a trifluoromethyl group.
  • Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilicity but reduces steric hindrance compared to trifluoromethoxy.
  • Applications : Intermediate in organic synthesis, particularly for ligands and polymers .
  • Thermal Stability : Fluorine moieties improve thermal stability in poly(arylenemethylene)s .
2.3. 4-Chloro-3-(trifluoromethylthio)benzyl Bromide**
  • CAS Number: Not explicitly provided (PubChem CID: 17750740)
  • Molecular Formula : C₈H₅BrClF₃S
  • Molecular Weight : 305.54 g/mol
  • Key Differences : Substitutes trifluoromethoxy with trifluoromethylthio (SCF₃), introducing sulfur.
  • Applications: Limited data, but likely used in specialty organosulfur chemistry.
2.4. 2-(Trifluoromethoxy)benzyl Bromide**
  • CAS Number: Not explicitly provided
  • Molecular Formula : C₈H₆BrF₃O
  • Molecular Weight : 255.03 g/mol
  • Key Differences : Trifluoromethoxy group at the 2-position instead of 3.
  • Reactivity : Ortho-substitution may sterically hinder reactions compared to para-substituted analogs.
  • Applications : Intermediate in synthesis of thioether derivatives (e.g., quinazoline-based sEH inhibitors) .

Comparative Data Table

Compound Substituents Molecular Weight CAS Number Key Applications Reactivity/Yield
4-Chloro-2-(trifluoromethoxy)benzyl bromide 2-Cl, 4-OCF₃ 290.48 261763-18-2 Medicinal chemistry (benzamide synthesis) Multi-step synthesis; crude yield 9.0 g
4-(Trifluoromethoxy)benzyl bromide 4-OCF₃ 255.03 50824-05-0 Alkylation of imidazoles (antitubercular agents) Up to 95% yield
4-(Trifluoromethyl)benzyl bromide 4-CF₃ 239.03 402-49-3 Polymer synthesis, organic intermediates High purity (98%)
4-Chloro-3-(trifluoromethylthio)benzyl bromide 4-Cl, 3-SCF₃ 305.54 N/A Specialty organosulfur compounds 97% purity; refractive index 1.544
2-(Trifluoromethoxy)benzyl bromide 2-OCF₃ 255.03 N/A sEH inhibitors, thioether synthesis Yield 90% in thioether coupling

Key Research Findings

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than trifluoromethyl (-CF₃) but provides better thermal stability in polymers .
  • Steric Considerations : Para-substituted analogs (e.g., 4-OCF₃) generally exhibit higher reactivity in alkylation due to reduced steric hindrance compared to ortho-substituted derivatives .
  • Biological Activity : Chloro substitution enhances electrophilicity, making this compound a preferred intermediate in antitubercular drug synthesis .

Biological Activity

This compound is typically a colorless to light yellow liquid with a boiling point of approximately 82-84 °C at 10 mm Hg. The presence of both chlorine and trifluoromethoxy groups may enhance its reactivity, influencing interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

While direct studies on the biological activity of 4-Chloro-2-(trifluoromethoxy)benzyl bromide are scarce, research on structurally similar compounds provides insights into its potential pharmacological properties.

Similar Compounds and Their Activities

Research on related compounds suggests that halogenated benzyl derivatives can exhibit various biological activities, including antimicrobial and anticancer properties. For instance, derivatives of the trifluoromethoxybenzyl group have been studied for their effectiveness against Mycobacterium tuberculosis (Mtb) and cancer cell lines.

Compound NameActivityReference
PA-824Antitubercular activity against Mtb
BPUAnticancer activity in Jurkat, HeLa, and MCF-7 cells

Antitubercular Activity

In a study involving derivatives of the 4-(trifluoromethoxy)benzylamino tail, compounds demonstrated significant antitubercular activity both in vitro and in animal models. The most notable findings included:

  • Activity : Compounds exhibited an aerobic whole-cell activity with an IC50 value of 40 nM.
  • Mechanism : The compounds were substrates for the deazaflavin-dependent nitroreductase (Ddn) from Mtb, which activates these pro-drugs through reductive processes .

Anticancer Properties

A recent investigation into a related compound (BPU) revealed promising anticancer properties:

  • Cell Lines Tested : Jurkat, HeLa, and MCF-7.
  • IC50 Values :
    • Jurkat: 4.64±0.08μM4.64\pm 0.08\,\mu M
    • HeLa: 9.22±0.17μM9.22\pm 0.17\,\mu M
    • MCF-7: 8.47±0.18μM8.47\pm 0.18\,\mu M

The compound significantly inhibited cell proliferation and induced cell cycle arrest in the sub-G1 phase .

The biological activity of halogenated benzyl compounds often involves interactions with specific enzymes or receptors:

  • Enzyme Inhibition : Similar compounds have shown potential to inhibit matrix metalloproteinases (MMPs), which are involved in tumor progression.
  • Cell Cycle Arrest : Compounds like BPU have been observed to alter cell cycle dynamics significantly upon treatment .

Preparation Methods

Process Overview

  • Starting Material: 4-chloro-2-(trifluoromethoxy)benzene (or trifluoromethoxybenzene)
  • Reagents: Paraformaldehyde (polymerized formaldehyde), hydrogen bromide (HBr) or sodium bromide (NaBr)
  • Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), or protic acids like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)
  • Solvents: Alcohols (e.g., methanol) or carboxylic acids (e.g., acetic acid)
  • Temperature: Typically 20–90 °C (can range from 0 to 100 °C)
  • Reaction Time: Several hours, depending on scale and conditions

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution where the benzene ring is halomethylated at the position ortho or para to the trifluoromethoxy group, facilitated by the acid catalyst activating the formaldehyde and bromide source to generate the bromomethyl electrophile.

Advantages

  • One-step synthesis of 4-chloro-2-(trifluoromethoxy)benzyl bromide with yields exceeding 60%
  • Avoids use of expensive and sensitive catalysts like palladium
  • Scalable for industrial production
  • Uses commercially available starting materials

Work-up

After reaction completion, the mixture is typically quenched in ice water, followed by extraction with an organic solvent such as methyl tert-butyl ether. The organic phase is concentrated and the product purified by distillation or crystallization.

Multi-Step Synthesis via Reduction and Halogenation of Benzyl Alcohol Intermediates

An alternative but more complex method involves a four-step sequence starting from 4-methoxybenzoyl chloride:

  • Chlorination: Conversion of 4-methoxybenzoyl chloride to 4-(trichloromethoxy)benzoyl chloride
  • Fluorination: Treatment with hydrofluoric acid to yield 4-(trifluoromethoxy)benzoyl fluoride
  • Reduction: Lithium aluminum hydride (LiAlH₄) reduction to 4-(trifluoromethoxy)benzyl alcohol
  • Halogenation: Conversion of benzyl alcohol to benzyl bromide using hydrobromic acid or to benzyl chloride using thionyl chloride

This process is less favored industrially due to:

  • The complexity and number of steps
  • Handling of hazardous reagents like LiAlH₄ and hydrofluoric acid
  • Lower overall efficiency and scalability

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Advantages Disadvantages
Direct Halomethylation 4-chloro-2-(trifluoromethoxy)benzene Paraformaldehyde, HBr or NaBr, ZnCl₂ or H₂SO₄ 20–90 °C, alcohol or acid solvent >60 One-step, scalable, cost-effective Requires acid catalyst control
Multi-step Reduction & Halogenation 4-methoxybenzoyl chloride LiAlH₄, hydrofluoric acid, HBr or SOCl₂ Multiple steps, low temp for LiAlH₄ Variable Well-established chemistry Multi-step, hazardous reagents
Photocatalytic Oxidation (intermediate) Benzyl alcohol derivatives TiO₂, visible light, molecular oxygen Ambient to mild heating N/A Mild conditions Not direct for benzyl bromide

Q & A

Q. Key Data :

ParameterValueSource
Molecular FormulaC₈H₅BrClF₃OInferred
Boiling Point~185–190°C (estimated)Analogous
Yield Optimization75–90% (via slow reagent addition)

Basic: How should researchers characterize this compound for structural confirmation?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for benzyl CH₂Br (~4.5 ppm, singlet), aromatic protons (δ 7.2–7.8 ppm, multiplet due to Cl and CF₃O substituents).
    • ¹⁹F NMR : CF₃O group appears as a singlet near -58 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 308.9) .
  • Refractive Index : ~1.544 (measured at 20°C) for analogous benzyl bromides .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to lachrymatory and corrosive properties .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste channels .

Advanced: How can side reactions (e.g., cyclization) be minimized during alkylation using this reagent?

Methodological Answer:

  • Controlled Addition : Add this compound dropwise over 2 hours to a stirred suspension of NaH in toluene/NMP at 0°C. This suppresses exothermic side reactions .
  • Temperature Monitoring : Maintain reaction temperature below 10°C using an ice bath. Higher temperatures promote elimination or cyclization .
  • Workup : Quench excess NaH with acetic acid/water (1:1) before extraction. Analyze crude mixtures via HPLC (e.g., 315 nm detection) to quantify impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(trifluoromethoxy)benzyl bromide
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4-Chloro-2-(trifluoromethoxy)benzyl bromide

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